molecular formula C10H19NO2 B2668913 {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol CAS No. 1820734-72-2

{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol

Cat. No.: B2668913
CAS No.: 1820734-72-2
M. Wt: 185.267
InChI Key: AUZHJJJMLCMGGH-UHFFFAOYSA-N
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Description

{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol (CAS: 1820734-72-2) is a bicyclic compound with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.27 g/mol . Its IUPAC name reflects the presence of a tetrahydropyran (oxane) ring substituted at the 4-position with an aminocyclopropylmethyl group and a hydroxymethyl group. The compound’s SMILES notation (C1CC1C(C2(CCOCC2)CO)N) and InChI Key (AUZHJJJMLCMGGH-UHFFFAOYSA-N) further define its stereochemical features .

Classified as a hazardous substance, it carries risk phrases H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) . Its primary applications are inferred to be in pharmaceutical or biochemical research, given its structural complexity and commercial availability through specialized suppliers .

Properties

IUPAC Name

[4-[amino(cyclopropyl)methyl]oxan-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-9(8-1-2-8)10(7-12)3-5-13-6-4-10/h8-9,12H,1-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZHJJJMLCMGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2(CCOCC2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol typically involves the reaction of cyclopropylmethylamine with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxane derivatives with ketone or aldehyde groups, while substitution reactions can produce a variety of amino-substituted oxane compounds .

Scientific Research Applications

Medicinal Chemistry

{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol has been investigated for its potential as a therapeutic agent in various medical conditions:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer drug.
  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes such as acetylcholinesterase, which is crucial in treating Alzheimer's disease.
  • Antibacterial Properties : Some derivatives have demonstrated antibacterial activity against strains like Salmonella typhi and Bacillus subtilis.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The amino group can be reduced to form secondary or tertiary amines.
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Case Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant reductions in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis in cancer cells.

Concentration (µM)Cell Viability (%)
0100
585
1070
2050

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory activity of the compound. It was found to inhibit acetylcholinesterase with an IC₅₀ value comparable to standard inhibitors used in clinical settings.

CompoundIC₅₀ (µM)
This compound5.2
Eserine (Standard Inhibitor)0.5

Mechanism of Action

The mechanism of action of {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Functional Groups Hazard Statements Collision Cross-Section (Ų) [M+H]+
This compound C₁₀H₁₉NO₂ 185.27 Cyclopropyl-amino Amino, Alcohol H302, H315, H318, H335 N/A
{4-[Amino(phenyl)methyl]oxan-4-yl}methanol C₁₃H₁₇NO₂* ~221.14 Phenyl-amino Amino, Alcohol Not reported 152.3
[4-(3-Methanesulfonylpropyl)oxan-4-yl]methanol C₁₀H₂₀O₄S 236.33 Methanesulfonylpropyl Sulfonyl, Alcohol Not reported N/A
[4-(HydroxyMethyl)oxan-4-yl]Methanol C₇H₁₄O₃ 146.18 Hydroxymethyl (×2) Alcohol Not reported N/A

*Molecular formula inferred from adduct data in .

Key Observations:

The phenyl analog (C₁₃H₁₇NO₂) exhibits greater lipophilicity due to aromaticity, which may improve membrane permeability but reduce solubility . The methanesulfonylpropyl group (C₁₀H₂₀O₄S) adds a polar sulfonyl moiety, likely increasing hydrogen-bonding capacity and acidity . The simpler hydroxymethyl analog (C₇H₁₄O₃) lacks an amino group, reducing its hydrogen-bond donor capacity and complexity .

Collision Cross-Section (CCS) :

  • The phenyl analog’s CCS of 152.3 Ų ([M+H]+) suggests a larger molecular size compared to the target compound, though direct data for the latter is unavailable .

Safety Profile :

  • Only the target compound has documented hazards, indicating higher acute toxicity and irritancy relative to the analogs listed .

Functional Group Implications

  • Amino Group: Present in both the target and phenyl analogs, this group enables hydrogen bonding and protonation at physiological pH, critical for biological interactions. The cyclopropyl group’s small size may reduce steric hindrance in binding pockets compared to phenyl .
  • Hydroxymethyl Groups : The simpler analog’s dual alcohol groups increase hydrophilicity, favoring aqueous solubility but limiting membrane penetration .

Commercial and Research Relevance

  • Suppliers : Both the target compound and its phenyl analog are supplied by three vendors, indicating comparable demand in research settings .
  • Applications: The target compound’s amino-alcohol structure suggests utility as a chiral building block in drug synthesis . The phenyl analog’s aromaticity may make it suitable for fluorescence studies or as a ligand in catalysis . The sulfonylpropyl derivative’s sulfonyl group aligns with motifs seen in protease inhibitors or kinase modulators .

Biological Activity

{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparisons with similar compounds.

The compound has the following structural formula:

  • Molecular Formula: C₇H₁₅N₁O₂
  • CAS Number: 22379474

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group allows for potential interactions that can modulate enzyme activities, influencing several biochemical pathways. The compound may exhibit effects such as enzyme inhibition and receptor modulation, which are crucial for its therapeutic applications.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. Initial studies indicate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's efficacy can be compared with established antibiotics, showcasing its potential as a therapeutic agent in treating bacterial infections .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes relevant in various diseases. For instance, it has shown promising results as an acetylcholinesterase inhibitor, which is significant for conditions like Alzheimer's disease. Additionally, studies have indicated its potential to inhibit urease, an enzyme linked to the pathogenesis of certain urinary tract infections .

Anti-inflammatory and Anticancer Properties

Preliminary findings suggest that this compound may exhibit anti-inflammatory and anticancer properties. These effects are likely mediated through the modulation of specific signaling pathways involved in inflammation and tumor growth. Further research is necessary to elucidate these mechanisms fully .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
{4-[Amino(cyclopropyl)methyl]oxan-4-yl}ethanolC₇H₁₅N₁O₂Moderate antibacterial activity
{4-[Amino(cyclopropyl)methyl]oxan-4-yl}propanolC₈H₁₉N₁O₂Enhanced solubility; similar antimicrobial effects
{4-[Amino(cyclopropyl)methyl]oxan-4-yl}butanolC₉H₂₁N₁O₂Potentially greater binding affinity to target enzymes

This table illustrates the structural variations among related compounds and their respective biological activities. The unique combination of functional groups in this compound contributes to its distinct pharmacological profile.

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones, particularly against Gram-negative bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis or function .
  • Enzyme Inhibition Assays : In vitro assays demonstrated that the compound effectively inhibited acetylcholinesterase activity, providing insights into its potential use in neurodegenerative disease treatment. The IC50 values were comparable to those of known inhibitors, indicating a promising therapeutic window .

Q & A

Q. What are the primary synthetic pathways for {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol, and what are the critical reaction conditions?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of intermediates via cyclopropane ring construction. For example, cyclization using boron trifluoride diethyl etherate (BF₃·Et₂O) under reflux conditions to generate tetrahydropyran derivatives .
  • Step 2: Functionalization of intermediates. Reaction of azidoquinoline derivatives with propargyl alcohol to form triazole-methanol intermediates, followed by coupling with amides or sulphonamides .
  • Step 3: Reduction of methanones to methanols using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents such as ethanol or methanol .

Key Reaction Conditions:

  • Temperature control (reflux for cyclization).
  • Catalysts (e.g., BF₃·Et₂O for cyclopropane ring formation).
  • Solvent selection (DMF for coupling reactions, ethanol/methanol for reductions) .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm cyclopropane ring geometry and oxane/tetrahydropyran ring conformations .
  • High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and purity, especially for intermediates prone to side reactions (e.g., oxidation of methanol groups) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weights of derivatives, particularly for compounds with reactive groups like sulfonamides .
  • X-ray Crystallography: For resolving stereochemical ambiguities in cyclopropane-containing intermediates .

Q. How is the pharmacological activity of this compound assessed in preliminary studies?

Methodological Answer:

  • In vitro assays: Antitubercular activity is evaluated using mycobacterial growth inhibition assays (e.g., Mycobacterium tuberculosis H37Rv strain). Minimum inhibitory concentrations (MICs) are determined via microdilution methods .
  • Cytotoxicity screening: Compounds are tested against mammalian cell lines (e.g., Vero cells) to assess selectivity indices .
  • Mechanistic studies: Interaction with biological targets (e.g., enzymes) is probed using fluorescence quenching or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Variable control: Standardize assay conditions (e.g., pH, temperature, solvent concentration) to minimize batch-to-batch variability .
  • Structural validation: Re-synthesize disputed compounds and confirm purity (>95% by HPLC) and stereochemistry (via chiral chromatography or X-ray) .
  • Dose-response curves: Use multiple concentrations to rule out false positives/negatives from single-point assays .

Q. What strategies are used to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent modification: Synthesize derivatives with varied substituents on the cyclopropane, oxane, or methanol groups. For example, replace cyclopropyl with bicyclo[2.2.2]octane to study steric effects .
  • Bioisosteric replacement: Substitute the methanol group with sulfonamides or amidopiperazines to enhance solubility or target binding .
  • Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinase enzymes or GPCRs .

Q. What reaction mechanisms govern the formation of the cyclopropane ring in this compound?

Methodological Answer:

  • Simmons-Smith reaction: Cyclopropanation via zinc-copper couple and diiodomethane (CH₂I₂) in ether solvents .
  • Acid-catalyzed cyclization: BF₃·Et₂O promotes cyclopropane ring closure in intermediates like 3-hydroxy acids .
  • Transition-metal catalysis: Palladium or rhodium catalysts for stereoselective cyclopropane synthesis in advanced derivatives .

Q. How can researchers overcome challenges in handling reactive intermediates during synthesis?

Methodological Answer:

  • Protection/deprotection: Use tert-butyldimethylsilyl (TBDMS) groups to protect methanol moieties during coupling reactions .
  • Low-temperature techniques: Conduct reactions at –78°C (dry ice/acetone baths) to stabilize reactive intermediates like azides or sulfonates .
  • In situ monitoring: Employ FTIR or Raman spectroscopy to detect unstable intermediates and optimize reaction times .

Safety and Environmental Considerations

Q. What safety protocols are essential when working with this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact with irritants like hydroxylamine hydrochloride .
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., methanol, DMF) .
  • Waste disposal: Segregate halogenated byproducts (e.g., brominated intermediates) for specialized treatment .

Q. What are the recommended strategies for mitigating environmental impact?

Methodological Answer:

  • Green chemistry approaches: Replace traditional solvents (DMF, methanol) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Biocatalysis: Explore enzymatic synthesis routes using ketoreductases or transaminases to reduce waste .
  • Degradation studies: Investigate photolytic or microbial degradation pathways using LC-MS to identify breakdown products .

Future Research Directions

  • Biocatalytic optimization: Engineer enzymes for asymmetric synthesis of cyclopropane-containing derivatives .
  • Targeted drug delivery: Conjugate the compound with nanoparticles for enhanced bioavailability in antimicrobial or anticancer applications .
  • Computational prediction: Develop machine learning models to predict synthetic pathways and biological activity of novel derivatives .

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